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Abstract
JNJ-47117096, also known as MELK-T1, is a potent and selective small molecule inhibitor of

Maternal Embryonic Leucine Zipper Kinase (MELK). This technical guide provides a

comprehensive overview of JNJ-47117096, including its alternative names, chemical

properties, and mechanism of action. It details its effects on key signaling pathways,

summarizes its in vitro inhibitory activities, and provides representative experimental protocols

for its characterization. This document is intended to serve as a valuable resource for

researchers in oncology and drug development investigating MELK as a therapeutic target.

Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is

overexpressed in a variety of human cancers and is often associated with poor prognosis. Its

role in cell cycle progression, apoptosis, and DNA damage response has made it an attractive

target for cancer therapy. JNJ-47117096 has emerged as a key chemical probe for studying the

biological functions of MELK and as a potential therapeutic agent.

Alternative Names and Synonyms
The primary alternative name for JNJ-47117096 is MELK-T1. The hydrochloride salt is

commonly referred to as JNJ-47117096 hydrochloride or MELK-T1 hydrochloride.
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Table 1: Chemical and Physical Properties
Property Value

Chemical Formula C₂₁H₂₂N₄O₂

Molecular Weight 362.43 g/mol

CAS Number 1610586-62-3

Chemical Formula (HCl salt) C₂₁H₂₃ClN₄O₂

Molecular Weight (HCl salt) 398.89 g/mol

CAS Number (HCl salt) 1610536-69-0

Mechanism of Action and Signaling Pathways
JNJ-47117096 exerts its biological effects primarily through the potent and selective inhibition

of MELK kinase activity. This inhibition leads to a cascade of downstream cellular events,

impacting cell cycle progression, DNA damage tolerance, and apoptosis.

Inhibition of MELK and Flt3 Kinase Activity
JNJ-47117096 is a dual inhibitor of MELK and F-ms-like tyrosine kinase 3 (Flt3).[1] Its inhibitory

activity against these and other kinases has been quantified and is summarized in the table

below.

Table 2: In Vitro Inhibitory Activity of JNJ-47117096
Target Kinase IC₅₀ (nM)

MELK 23[1]

Flt3 18[1]

CAMKIIδ 810[1]

Mnk2 760[1]

CAMKIIγ 1000[1]

MLCK 1000[1]
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Induction of DNA Damage Response and Cell Cycle
Arrest
Inhibition of MELK by JNJ-47117096 leads to stalled replication forks and DNA double-strand

breaks (DSBs).[1] This triggers the activation of the ATM-mediated DNA-damage response

(DDR) pathway.[1] A key consequence of this activation is the phosphorylation of p53, leading

to a prolonged up-regulation of the cyclin-dependent kinase inhibitor p21.[1][2] This cascade

ultimately results in cell cycle arrest, primarily at the S-phase, and can induce a senescent

phenotype in cancer cells.[1]

Downregulation of FOXM1 Target Genes
JNJ-47117096 treatment leads to a down-regulation of Forkhead box protein M1 (FOXM1)

target genes.[1] FOXM1 is a key transcription factor involved in cell cycle progression and is

often overexpressed in cancer.

Proteasome-Dependent Degradation of MELK
Interestingly, JNJ-47117096 has been shown to trigger the rapid, proteasome-dependent

degradation of the MELK protein itself, independent of the cell cycle phase.[2][3] This dual

action of inhibiting kinase activity and promoting protein degradation makes it a particularly

effective tool for studying MELK function.

Signaling Pathway Diagram
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Experimental Protocols
Detailed experimental protocols for JNJ-47117096 are not extensively published. However,

based on the available literature for JNJ-47117096 and other selective MELK inhibitors, the

following are representative methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol is based on a radioactive filter binding assay format.

Objective: To determine the IC₅₀ of JNJ-47117096 against MELK kinase.

Materials:

Recombinant human MELK enzyme

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

ATP solution

[γ-³³P]ATP

Substrate peptide (e.g., a biotinylated peptide)

JNJ-47117096 stock solution (in DMSO)

96-well or 384-well plates

Filter plates

Phosphoric acid

Scintillation counter

Procedure:

Prepare serial dilutions of JNJ-47117096 in kinase buffer.
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In each well of the reaction plate, add the kinase, substrate peptide, and the test compound

(JNJ-47117096) or DMSO (vehicle control).

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding phosphoric acid.

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity on the filter plate using a scintillation counter.

Calculate the percent inhibition for each concentration of JNJ-47117096 relative to the

vehicle control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)
This protocol describes a method to assess the effect of JNJ-47117096 on the proliferation of

cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of JNJ-47117096 in

a cancer cell line.

Materials:

Cancer cell line of interest (e.g., MCF-7, Ba/F3-Flt3)

Complete cell culture medium

JNJ-47117096 stock solution (in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., resazurin-based, MTS, or CellTiter-Glo®)
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Plate reader (fluorescence, absorbance, or luminescence)

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of JNJ-47117096 in complete cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of JNJ-47117096 or DMSO (vehicle control).

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO₂.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.

Calculate the percent growth inhibition for each concentration relative to the vehicle control.

Determine the GI₅₀ value by plotting the percent inhibition against the log of the compound

concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis (Representative Protocol)
This protocol is for analyzing changes in protein expression and phosphorylation following

treatment with JNJ-47117096.

Objective: To assess the effect of JNJ-47117096 on the levels of MELK, phosphorylated p53,

and p21.

Materials:

Cancer cell line

JNJ-47117096
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-MELK, anti-phospho-p53, anti-p21, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with JNJ-47117096 at various concentrations or for different time points.

Lyse the cells and collect the protein extracts.

Determine the protein concentration of each lysate.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody of interest overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and apply the chemiluminescent substrate.
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Visualize the protein bands using an imaging system.

Use a loading control (e.g., β-actin) to normalize protein levels.

Preclinical and Clinical Status
As of the latest available information, there are no public records of JNJ-47117096 entering

clinical trials. Its use appears to be primarily in a preclinical research setting to validate MELK

as a therapeutic target. While other MELK inhibitors have progressed to clinical evaluation, the

clinical development status of JNJ-47117096 remains undisclosed.

Conclusion
JNJ-47117096 (MELK-T1) is a valuable research tool for the study of MELK biology. Its high

potency and selectivity, coupled with its dual mechanism of kinase inhibition and protein

degradation, make it a powerful agent for interrogating the role of MELK in cancer. The

information compiled in this guide provides a solid foundation for researchers utilizing this

compound in their studies and highlights the therapeutic potential of targeting the MELK

signaling pathway in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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